molecular formula C6H5N5O3 B15241013 5-[(1H-1,2,4-Triazol-1-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid

5-[(1H-1,2,4-Triazol-1-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B15241013
M. Wt: 195.14 g/mol
InChI Key: ZUQQRFGRAKKZPX-UHFFFAOYSA-N
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Description

5-[(1H-1,2,4-Triazol-1-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that contains both triazole and oxadiazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1H-1,2,4-Triazol-1-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid typically involves the reaction of 1H-1,2,4-triazole with a suitable oxadiazole precursor under controlled conditions. One common method involves the use of a carboxylic acid derivative of oxadiazole, which is then reacted with 1H-1,2,4-triazole in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-[(1H-1,2,4-Triazol-1-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction can lead to the formation of triazole-oxadiazole hybrids with reduced functional groups .

Scientific Research Applications

5-[(1H-1,2,4-Triazol-1-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(1H-1,2,4-Triazol-1-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antifungal or antibacterial effects. The triazole ring is known to interact with cytochrome P450 enzymes, which can disrupt the synthesis of essential sterols in fungal cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • 5-(1H-1,2,4-Triazol-1-yl)nicotinic acid
  • Methyl-1H-1,2,4-triazole-3-carboxylate
  • 4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids

Uniqueness

5-[(1H-1,2,4-Triazol-1-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid is unique due to its combination of triazole and oxadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and a broad range of biological activities, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C6H5N5O3

Molecular Weight

195.14 g/mol

IUPAC Name

5-(1,2,4-triazol-1-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C6H5N5O3/c12-6(13)5-9-4(14-10-5)1-11-3-7-2-8-11/h2-3H,1H2,(H,12,13)

InChI Key

ZUQQRFGRAKKZPX-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C=N1)CC2=NC(=NO2)C(=O)O

Origin of Product

United States

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